methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, a pyrazole-containing ethylamine carbamoyl linker, and a methyl benzoate ester moiety. The benzothiazole scaffold is notable for its electron-deficient aromatic system, which enhances stability and facilitates π-π stacking interactions in biological or material science applications .
This compound’s structural complexity suggests possible applications in medicinal chemistry (e.g., kinase inhibition or antimicrobial agents) or as a ligand in coordination chemistry.
Properties
IUPAC Name |
methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)-(2-pyrazol-1-ylethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-13-16(2)20-19(14-15)31-23(25-20)27(12-11-26-10-4-9-24-26)21(28)17-5-7-18(8-6-17)22(29)30-3/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRIZJRKRYOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of such compounds typically involves interaction with a specific biological target, such as an enzyme or receptor, leading to modulation of its activity. This can result in changes in biochemical pathways and cellular processes, ultimately leading to the observed pharmacological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy. Factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its pharmacokinetics .
Biological Activity
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C23H22N4O2S
- Molecular Weight : 418.5 g/mol
- CAS Number : 1171351-16-8
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O2S |
| Molecular Weight | 418.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including coupling reactions between pyrazole derivatives and benzo[d]thiazole moieties. The method often utilizes palladium-catalyzed reactions under microwave irradiation to enhance yield and purity .
Antitumor Properties
Research indicates that compounds containing the pyrazole ring exhibit notable antitumor activity. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines, including lung (A549) and breast cancer cells (MCF-7). The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways .
In a comparative study, pyrazole-based compounds demonstrated IC50 values in the nanomolar range against several cancer cell lines. For example, compounds similar to this compound were evaluated for their cytotoxic effects, showing promising results in inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit Aurora kinases, which are critical for cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Anti-inflammatory Effects : Some studies suggest that the pyrazole core may also exhibit anti-inflammatory properties, contributing to its overall therapeutic potential .
Study on Antitumor Efficacy
In a recent study published in Natural Product Reports, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 5 μM .
Comparative Analysis
A comparative analysis of various pyrazole derivatives revealed that modifications on the pyrazole ring significantly influenced their biological activity. For instance, the introduction of additional functional groups enhanced the antitumor efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate exhibits notable biological activities, particularly in the field of oncology. Research has demonstrated its potential antitumor properties, with specific mechanisms of action including:
Inhibition of Kinases : The compound can inhibit Aurora kinases, which play a vital role in cell proliferation.
Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
Anti-inflammatory Effects : The pyrazole core may also exhibit anti-inflammatory properties, enhancing its therapeutic potential.
Antitumor Properties
Recent studies have highlighted the antitumor efficacy of this compound against various cancer cell lines. For instance:
- A549 Lung Cancer Cells : In vitro studies reported an IC50 value of approximately 5 μM, indicating significant cytotoxicity.
- MCF-7 Breast Cancer Cells : Similar compounds have shown promising results against breast cancer cell lines, suggesting broad-spectrum antitumor activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antitumor Efficacy : Published in Natural Product Reports, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The study highlighted this compound for its significant cytotoxicity against A549 lung cancer cells.
- Mechanistic Studies : Investigations into the mechanism of action have demonstrated that this compound modulates key signaling pathways involved in cell growth and apoptosis.
- Comparative Efficacy Studies : Research comparing various pyrazole derivatives has shown that introducing specific functional groups can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog identified in the evidence is methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS: 1142210-42-1, MF: C₁₈H₁₅N₃O₄S, MW: 369.40) . Below is a comparative analysis:
Structural and Functional Implications
Heterocyclic Core Differences :
- The 4,6-dimethylbenzo[d]thiazole in the target compound offers enhanced planarity and electron-withdrawing properties compared to the thiadiazole in LS-03203. This could improve binding to hydrophobic enzyme pockets or increase photostability in material applications.
- Thiadiazoles (as in LS-03205) are often associated with sulfonamide-like bioactivity, such as carbonic anhydrase inhibition , whereas benzothiazoles are prevalent in anticancer and antimicrobial agents.
In contrast, the rigid phenylcarbamoyl group in LS-03205 may favor interactions with flat, aromatic protein domains.
Solubility and Bioavailability :
- Both compounds contain a methyl benzoate group, which may undergo hydrolysis to carboxylic acids in vivo, enhancing water solubility. However, the larger molecular weight of the target compound (estimated) could reduce oral bioavailability compared to LS-03204.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate, and how can purity be optimized?
- Methodology: Use multi-step condensation reactions, starting with functionalized benzo[d]thiazole and pyrazole precursors. For example, coupling methyl 4-formyl benzoate with heterocyclic amines in the presence of Na₂S₂O₅ in DMF (as described for analogous compounds in ). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to achieve >95% purity. Monitor reaction progress using TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming synthetic success?
- Methodology:
- 1H/13C NMR: Assign peaks for the pyrazole NH (δ 8.1–8.3 ppm), benzo[d]thiazole methyl groups (δ 2.4–2.6 ppm), and ester carbonyl (δ 3.8–4.0 ppm) (see for analogous assignments).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns.
- IR Spectroscopy: Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology: Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrazole and benzo[d]thiazole moieties?
- Methodology: Synthesize analogs with substituent variations (e.g., replacing pyrazole with tetrazole or altering methyl groups on the benzo[d]thiazole). Compare bioactivity using assays like enzyme inhibition (e.g., kinase assays) or cellular viability tests (e.g., MTT assays). Reference structural analogs in for activity trends .
Q. What experimental frameworks are suitable for assessing this compound’s environmental fate and ecotoxicological impact?
- Methodology: Follow long-term environmental studies as outlined in Project INCHEMBIOL ():
- Degradation Studies: Use HPLC-MS to track abiotic hydrolysis (pH 5–9) and photolysis (UV irradiation).
- Bioaccumulation: Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations via LC-MS/MS.
- Ecotoxicology: Evaluate acute/chronic toxicity in algae (growth inhibition) and fish (LC50) .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodology: Apply statistical Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). For bioactivity discrepancies, validate assays with positive controls (e.g., reference inhibitors) and replicate under standardized conditions (e.g., cell passage number, serum batch) .
Q. What mechanistic toxicology approaches can elucidate this compound’s mode of action in mammalian systems?
- Methodology:
- In Vitro: Use hepatic microsomes to assess metabolic stability and CYP450 inhibition.
- Omics Profiling: Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Molecular Docking: Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
- Methodology:
- Catalyst Screening: Test Pd/C, CuI, or organocatalysts for coupling steps ( ).
- Solvent Optimization: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and efficiency.
- Process Analytics: Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
